molecular formula C8H7FN2 B566877 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-30-5

5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B566877
CAS No.: 1228666-30-5
M. Wt: 150.156
InChI Key: VUPPZIXSDNWZIT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It has been reported that 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 . This suggests that 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine may interact with these receptors and potentially other biomolecules.

Cellular Effects

It is known that FGFR inhibitors can inhibit cell proliferation and induce apoptosis . Therefore, it is possible that this compound may have similar effects on cells.

Molecular Mechanism

Given its potential activity against FGFR1, 2, and 3, it may exert its effects by binding to these receptors and inhibiting their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 5-Hydroxy-7-azaindole with methyl 2,4-difluorobenzoate . The specific steps include:

    Formation of Intermediate: The reaction of 5-Hydroxy-7-azaindole with methyl 2,4-difluorobenzoate under basic conditions.

    Cyclization: The intermediate undergoes cyclization to form the desired pyrrolopyridine structure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its metabolic stability and binding affinity to molecular targets, making it a valuable compound in drug discovery .

Biological Activity

5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article examines the compound's mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.

Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are crucial in various cellular processes, including proliferation and differentiation. The compound inhibits FGFR activity, which is significant in cancer biology.

Mode of Action
Upon binding to FGFRs, the compound prevents receptor dimerization and subsequent autophosphorylation. This inhibition disrupts downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties due to its low molecular weight. Studies indicate that the compound has a rapid clearance rate in vivo, which necessitates further optimization for therapeutic use .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of breast cancer 4T1 cells. The compound induces apoptosis through mechanisms involving FGFR inhibition. The following table summarizes key findings from various studies:

Study Cell Line Concentration (μM) Effect Reference
Study A4T110Inhibition of proliferation
Study BMDA-MB-2315Induction of apoptosis
Study CHUVEC20Inhibition of migration

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in a murine model of breast cancer. The mechanism was attributed to FGFR inhibition and subsequent apoptotic signaling pathways.
  • Angiogenesis : In endothelial cell models, the compound inhibited angiogenic processes such as tube formation and migration. This suggests potential applications in diseases characterized by excessive angiogenesis, such as cancer and diabetic retinopathy .
  • Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents may enhance overall efficacy against resistant cancer cell lines by targeting multiple pathways simultaneously .

Properties

IUPAC Name

5-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPPZIXSDNWZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678428
Record name 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-30-5
Record name 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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